Ethyl 2-cyano-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxylate
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Overview
Description
Furo[2,3-b]pyridine-5-carboxylic acid,2-cyano-4,7-dihydro-7-methyl-4-oxo-,ethyl ester is a complex heterocyclic compound. It is part of the furopyridine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-b]pyridine-5-carboxylic acid,2-cyano-4,7-dihydro-7-methyl-4-oxo-,ethyl ester typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of p-toluenesulfonic acid in toluene can yield various indole products, which can be further modified to obtain the desired furopyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as controlled temperature and pressure, are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-b]pyridine-5-carboxylic acid,2-cyano-4,7-dihydro-7-methyl-4-oxo-,ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Furo[2,3-b]pyridine-5-carboxylic acid,2-cyano-4,7-dihydro-7-methyl-4-oxo-,ethyl ester has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of furo[2,3-b]pyridine-5-carboxylic acid,2-cyano-4,7-dihydro-7-methyl-4-oxo-,ethyl ester involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of protein kinases, which are essential for cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furopyridine derivatives and related heterocyclic compounds such as benzofuran and indole derivatives .
Uniqueness
What sets furo[2,3-b]pyridine-5-carboxylic acid,2-cyano-4,7-dihydro-7-methyl-4-oxo-,ethyl ester apart is its unique structure, which allows for diverse chemical modifications and a wide range of biological activities.
Properties
Molecular Formula |
C12H10N2O4 |
---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
ethyl 2-cyano-7-methyl-4-oxofuro[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H10N2O4/c1-3-17-12(16)9-6-14(2)11-8(10(9)15)4-7(5-13)18-11/h4,6H,3H2,1-2H3 |
InChI Key |
ZVONHJMRGNWJRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=C(O2)C#N)C |
Origin of Product |
United States |
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